9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
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Overview
Description
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is a complex organic compound known for its vibrant color properties. It is often used in the pigment and dye industry due to its stability and intense coloration .
Preparation Methods
The synthesis of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- typically involves the following steps:
Starting Materials: The synthesis begins with 9,10-Anthracenedione and 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline.
Diazotization: The 7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazoline is diazotized using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt formed is then coupled with 9,10-Anthracenedione under alkaline conditions to form the azo compound.
Industrial production methods often involve large-scale reactors and stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the azo group to amines, altering the color properties of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and electrophiles for substitution reactions .
Scientific Research Applications
9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential use in biological staining and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in cancer research due to its ability to intercalate with DNA.
Industry: Widely used in the pigment and dye industry for coloring textiles, plastics, and inks.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting the replication process and leading to cell death. This property is particularly useful in cancer research .
Comparison with Similar Compounds
Similar compounds include other anthracenedione derivatives and azo compounds. Compared to these, 9,10-Anthracenedione, 1-[(7-chloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]- is unique due to its specific structural features, which confer distinct color properties and biological activities .
Similar Compounds
- 9,10-Anthracenedione, 1-[(5,7-dichloro-1,9-dihydro-2-methyl-9-oxopyrazolo[5,1-b]quinazolin-3-yl)azo]-
- 9,10-Anthracenedione, 1-hydroxy-4-[(4-methylsulfonyl)oxy]phenylamino]-
- 9,10-Anthracenedione, 1,4-bis(methylamino)- .
Properties
CAS No. |
85223-09-2 |
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Molecular Formula |
C25H14ClN5O3 |
Molecular Weight |
467.9 g/mol |
IUPAC Name |
1-[(7-chloro-2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazolin-3-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C25H14ClN5O3/c1-12-21(24-27-18-10-9-13(26)11-17(18)25(34)31(24)30-12)29-28-19-8-4-7-16-20(19)23(33)15-6-3-2-5-14(15)22(16)32/h2-11,30H,1H3 |
InChI Key |
QGBYFSCNFMMNGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=C(C=C(C=C3)Cl)C(=O)N2N1)N=NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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